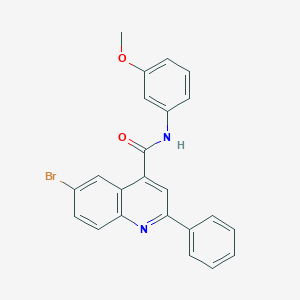![molecular formula C28H22ClF3N2O2 B444642 3-(3-CHLOROPHENYL)-11-(4-METHYLPHENYL)-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE CAS No. 351162-98-6](/img/structure/B444642.png)
3-(3-CHLOROPHENYL)-11-(4-METHYLPHENYL)-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-CHLOROPHENYL)-11-(4-METHYLPHENYL)-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in the field of medicine as anxiolytics, sedatives, and muscle relaxants. This specific compound, due to its unique structure, has garnered interest in various scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLOROPHENYL)-11-(4-METHYLPHENYL)-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves multiple steps, typically starting with the preparation of the core benzodiazepine structureCommon reagents used in these reactions include chlorinating agents, methylating agents, and trifluoroacetylating agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzodiazepines under various chemical conditions .
Biology
In biological research, this compound is used to study the interactions of benzodiazepines with biological targets, such as receptors and enzymes. It helps in elucidating the mechanisms of action of benzodiazepines at the molecular level .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its unique structure may offer advantages over existing benzodiazepines in terms of efficacy, safety, and side effect profile .
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other complex molecules .
Wirkmechanismus
The mechanism of action of 3-(3-CHLOROPHENYL)-11-(4-METHYLPHENYL)-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
The uniqueness of 3-(3-CHLOROPHENYL)-11-(4-METHYLPHENYL)-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE lies in its trifluoroacetyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines .
Eigenschaften
CAS-Nummer |
351162-98-6 |
|---|---|
Molekularformel |
C28H22ClF3N2O2 |
Molekulargewicht |
510.9g/mol |
IUPAC-Name |
9-(3-chlorophenyl)-6-(4-methylphenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H22ClF3N2O2/c1-16-9-11-17(12-10-16)26-25-22(14-19(15-24(25)35)18-5-4-6-20(29)13-18)33-21-7-2-3-8-23(21)34(26)27(36)28(30,31)32/h2-13,19,26,33H,14-15H2,1H3 |
InChI-Schlüssel |
SSCXLQJNPOIRID-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=CC=C4)Cl)NC5=CC=CC=C5N2C(=O)C(F)(F)F |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=CC=C4)Cl)NC5=CC=CC=C5N2C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B444561.png)
![10-benzoyl-3-(3-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444562.png)
![(3Z)-N-acetyl-3-[(naphthalen-1-yl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B444563.png)
![Ethyl 2-[(cyclobutylcarbonyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B444564.png)
![Methyl 2-[(2,3-dimethoxybenzoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B444569.png)

![(2Z)-2-[(2-fluorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B444574.png)
![6-chloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444575.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B444576.png)
![3-(2-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444578.png)
![Ethyl 4-(4-sec-butylphenyl)-2-[(cyclobutylcarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B444579.png)
![methyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B444582.png)
![N-[2-(5-oxo-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-6-yl)phenyl]acetamide](/img/structure/B444583.png)

